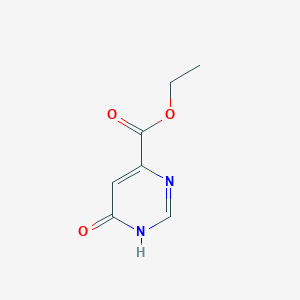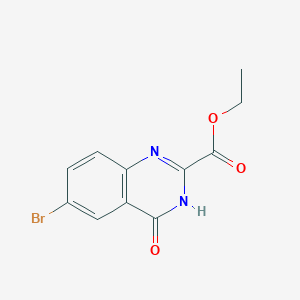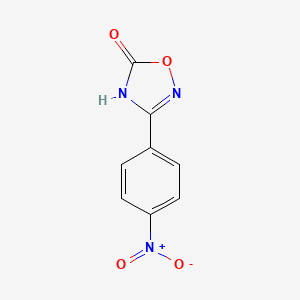
3-(3,5-Difluorophenyl)propenol
Descripción general
Descripción
3-(3,5-Difluorophenyl)propenol is a chemical compound with the linear formula C9H8F2O . It has a molecular weight of 170.16 and is typically a pale-yellow to yellow-brown liquid . The IUPAC name for this compound is (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol .
Molecular Structure Analysis
The InChI code for 3-(3,5-Difluorophenyl)propenol is 1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+ . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-(3,5-Difluorophenyl)propenol has a molecular weight of 170.16 . It is typically a pale-yellow to yellow-brown liquid . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Crystallographic Properties : Shibakami and Sekiya (1994) studied the X-ray crystallographic properties of 3,5-difluorophenol, revealing an amphiphilic layer-like arrangement in the crystal structure, with hydrophilic contacts involving OH groups and H atoms, and hydrophobic contacts involving F atoms. This unique arrangement is not observed in the crystal structure of phenol (Shibakami & Sekiya, 1994).
Functionalization of Difluorophenols : Marzi, Gorecka, and Schlosser (2004) demonstrated the conversion of various difluorophenols, including 3,5-difluorophenol, into di- or trifluorinated hydroxybenzoic acids through organometallic intermediates. This research highlights the potential of the organometallic approach to diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).
Nucleophilic Aromatic Substitution in Polymer Science : Kaiti et al. (2006) reported the synthesis and nucleophilic aromatic substitution behavior of 3,5-difluorophenyl sulfone. This work contributes to the understanding of electrophilic sites activated by phenylsulfonyl groups and the development of high molecular weight, amorphous poly(arylene ether)s (Kaiti et al., 2006).
Synthesis and Anticancer Properties : Yamali et al. (2017) synthesized compounds using 3,5-difluorophenyl, exhibiting cytotoxic activities towards various human tumor cell lines, including gingival carcinoma and oral squamous cell carcinoma derived from the tongue. This research suggests the potential of these compounds as anticancer agents (Yamali et al., 2017).
Photophysical and Photochemical Properties : Erdogan, Bulut, and Çamur (2015) synthesized novel phthalocyanines bearing 7-oxy-3-(3,5-difluorophenyl)coumarin moieties, exploring their photophysical and photochemical properties. These findings contribute to the understanding of the light-induced properties of these compounds (Erdogan, Bulut, & Çamur, 2015).
Safety And Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(E)-3-(3,5-difluorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHGWDPLZTILW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)propenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)
![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)
![1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1437700.png)
![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)

![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)

![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)




![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)